Dansyl chloride (CAS 605-65-2) addresses the need for a robust, highly sensitive fluorogenic derivatization reagent for HPLC. Unlike OPA, it derivatizes both primary and secondary amines (e.g., proline) without thiol co-reactants, forming stable sulfonamide adducts for automated workflows. Its massive Stokes shift eliminates background scatter, enabling femtomole-level detection with high signal-to-noise. Ideal for amino acid profiling in clinical/agricultural samples, trace biogenic amine monitoring in foods, and protein conformational studies.
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a premier fluorogenic derivatization reagent widely procured for the high-performance liquid chromatography (HPLC) analysis of primary and secondary amines, amino acids, and phenols. Unlike native amino acids that lack strong chromophores, dansylated adducts exhibit robust fluorescence, enabling ultra-sensitive detection. The compound is highly valued in industrial and clinical laboratories for its dual reactivity, forming highly stable sulfonamide derivatives that withstand delayed analysis or automated batch processing. Its procurement is largely driven by its ability to provide femtomole-level sensitivity and its massive Stokes shift, which collectively ensure high signal-to-noise ratios in complex biological and food matrices.
Substituting Dansyl chloride with other common amine-reactive reagents critically compromises either analytical scope, workflow flexibility, or detection limits. o-Phthalaldehyde (OPA) is a frequent substitute, but it strictly requires a thiol co-reactant, fails to derivatize secondary amines like proline, and produces isoindole derivatives that lack the long-term stability of dansyl sulfonamides, complicating automated workflows[1]. Conversely, while Dabsyl chloride offers similar stability and dual-amine reactivity, it is primarily a chromophoric (UV-Vis) reagent; substituting Dansyl with Dabsyl sacrifices the ultra-high sensitivity of fluorescence detection[2]. Furthermore, substituting Dansyl with common fluorophores like FITC introduces optical background interference due to FITC's narrow Stokes shift (~35 nm), whereas Dansyl's large Stokes shift cleanly separates excitation scatter from emission signals[3].
Dansyl chloride reacts robustly with both primary and secondary amines to form highly stable sulfonamide adducts that remain intact for extended periods, allowing for asynchronous sample preparation. In contrast, OPA only reacts with primary amines (missing critical targets like proline) and forms isoindole derivatives that are significantly less stable, often degrading rapidly compared to the stable products formed by Dansyl chloride[1].
| Evidence Dimension | Derivative stability and secondary amine reactivity |
| Target Compound Data | Reacts with 1° and 2° amines; forms highly stable sulfonamides |
| Comparator Or Baseline | OPA (Reacts with 1° amines only; forms unstable isoindole derivatives) |
| Quantified Difference | Broader target scope and superior long-term derivative stability |
| Conditions | Pre-column HPLC derivatization |
Procurement of Dansyl chloride is essential for automated, high-throughput HPLC workflows where immediate injection post-derivatization is impossible, and where comprehensive amino acid profiling is required.
For trace-level quantification, Dansyl chloride provides superior sensitivity due to its fluorogenic nature. When analyzed via HPLC with fluorescence detection (HPLC-FLD), dansylated amino acids routinely achieve limits of detection (LOD) in the range of 4.3 to 85 femtomoles[1]. In contrast, UV-Vis based detection methods, such as those relying on Dabsyl chloride, typically operate in the picomole range, making them orders of magnitude less sensitive.
| Evidence Dimension | HPLC Limit of Detection (LOD) |
| Target Compound Data | 4.3 - 85 fmol LOD via Fluorescence |
| Comparator Or Baseline | Standard UV-Vis derivatization (e.g., Dabsyl chloride, typically >1,000 fmol LOD) |
| Quantified Difference | 10x to 100x greater sensitivity for Dansyl chloride |
| Conditions | Reversed-phase HPLC analysis of biological fluids |
Enables the reliable quantification of trace biogenic amines and amino acids in highly dilute or volume-limited clinical and food samples.
Dansyl chloride exhibits a massive Stokes shift of approximately 130 to 200 nm (excitation ~334 nm, emission ~465-550 nm depending on the environment). This is significantly larger than standard amine-reactive fluorophores like Fluorescein isothiocyanate (FITC), which has a Stokes shift of only ~35 nm (excitation ~490 nm, emission ~525 nm)[1]. The large energy gap in Dansyl derivatives effectively eliminates Rayleigh scattering and auto-fluorescence background.
| Evidence Dimension | Stokes Shift (Excitation-Emission wavelength gap) |
| Target Compound Data | ~130 - 200 nm Stokes shift |
| Comparator Or Baseline | FITC (~35 nm Stokes shift) |
| Quantified Difference | ~4x to 6x larger Stokes shift |
| Conditions | Fluorescence spectroscopy in aqueous/organic matrices |
A larger Stokes shift is critical for procurement when analyzing complex, dirty industrial or biological matrices where background scatter would otherwise drown out the signal of trace analytes.
Beyond simple quantification, the Dansyl fluorophore is highly solvatochromic. Its emission maximum shifts dramatically from ~550 nm in highly polar aqueous environments to ~500 nm in non-polar hydrophobic environments, accompanied by a significant increase in quantum yield[1]. Standard rigid fluorophores do not exhibit this degree of environmental responsiveness.
| Evidence Dimension | Emission wavelength shift based on solvent polarity |
| Target Compound Data | ~50 nm blue shift and quantum yield increase in hydrophobic media |
| Comparator Or Baseline | Standard rigid fluorophores (Minimal emission shift) |
| Quantified Difference | Highly dynamic solvatochromic response |
| Conditions | Covalent labeling of proteins/lipids transitioning between aqueous and membrane environments |
Allows researchers to procure a single reagent that functions both as a quantitative label and a dynamic biophysical sensor for protein folding and membrane insertion assays.
Directly leveraging its reactivity with both primary and secondary amines (unlike OPA) and its prolonged derivative stability, Dansyl chloride is the optimal choice for automated, large-batch HPLC quantification of total amino acid profiles, including proline, in clinical and agricultural samples[1].
Utilizing its femtomole-level sensitivity, Dansyl chloride is heavily procured for monitoring trace biogenic amines (e.g., histamine, tyramine, putrescine) in fermented foods, wines, and meats, where regulatory limits require ultra-low detection thresholds[2].
Because of its massive Stokes shift and solvatochromic properties, Dansyl chloride is utilized to label proteins or peptides to monitor conformational changes, membrane insertion, and hydrophobic binding events, as the fluorescence emission blue-shifts and intensifies upon entering a lipid bilayer[3].
Corrosive